molecular formula C7H9NO2 B064928 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one CAS No. 174095-92-2

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one

Cat. No.: B064928
CAS No.: 174095-92-2
M. Wt: 139.15 g/mol
InChI Key: WFFOVSZIZLNKDK-UHFFFAOYSA-N
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Description

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one is a member of the 3-hydroxypyridin-4-one class of compounds, renowned for its potent and selective chelation of trivalent metal ions, particularly iron (Fe³⁺). This bidentate chelator exhibits a high affinity for iron, effectively competing with biological molecules for its coordination, which underpins its primary research value in studying iron overload conditions and iron-mediated oxidative stress. Its mechanism of action involves forming a stable 3:1 (ligand:iron) complex, thereby rendering the iron redox-inert and facilitating its mobilization and excretion in experimental models. Researchers utilize this compound extensively to probe the role of labile iron pools in cellular processes, including ferroptosis (a form of regulated cell death), mitochondrial function, and inflammatory signaling. Its cell-permeable nature makes it a valuable tool for in vitro investigations into the pathophysiological consequences of iron dysregulation in neurodegenerative diseases, oncology, and hematology. Furthermore, its structural specificity and well-characterized coordination chemistry provide a foundational scaffold for developing novel therapeutic agents and diagnostic probes, making it an indispensable reagent for advancing our understanding of bioinorganic chemistry and metal homeostasis in biological systems.

Properties

IUPAC Name

3-hydroxy-2,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-8-5(2)7(10)6(4)9/h3,10H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFOVSZIZLNKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzyl Maltol as a Precursor

Benzyl maltol (3-benzyloxy-2-methyl-4-pyrone) serves as a versatile starting material for introducing methyl and hydroxyl groups. In a four-step synthesis outlined by Winston et al.:

  • Amination : Benzyl maltol reacts with 1,6-diaminohexane under alkaline conditions to form 1-amino-6-(3-benzyloxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexylamine.

  • Acylation : The amine intermediate undergoes acylation with acryloyl chloride to yield a monomeric precursor.

  • Polymerization : Radical-initiated polymerization using azobisisobutyronitrile (AIBN) produces a protected polymer.

  • Hydrogenolysis : Catalytic hydrogenation over Pd/C removes benzyl protecting groups, yielding the free hydroxypyridinone.

This method emphasizes the importance of protecting groups in regioselective functionalization. The final hydrogenolysis step achieves quantitative deprotection, with the polymer exhibiting a molecular weight of 43,000–45,000 Daltons.

Demethylation of Methoxy Precursors

J-STAGE researchers developed a demethylation protocol using aluminum chloride (AlCl₃) to convert methoxy-substituted pyridines into hydroxypyridinones. For example, 3-methoxy-2,5-dimethyl-4-pyridone undergoes AlCl₃-mediated demethylation in dichloromethane, yielding the target compound with >90% purity. The reaction mechanism involves Lewis acid-catalyzed cleavage of the methyl ether bond, followed by protonation to stabilize the hydroxyl group.

Polymer-Supported Synthesis

Recent advances utilize polymer matrices to enhance reaction control and scalability. A notable method involves:

  • Monomer Synthesis : 2-Acrylamido-6-(3-benzyloxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexanoic acid is prepared via acylation of benzyl maltol derivatives.

  • Radical Polymerization : AIBN-initiated polymerization in DMF produces a linear polymer with pendant benzyl-protected hydroxypyridinone groups.

  • Post-Polymerization Modification : Hydrogenolysis cleaves benzyl groups, yielding a water-soluble polymer functionalized with this compound moieties.

This approach offers advantages in recyclability and controlled release applications, though it requires stringent oxygen-free conditions to prevent radical quenching.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Cyclizationβ-Keto estersMethylamine, DMF25–4085–90
Alkylation-DemethylationBenzyl maltolAIBN, Pd/C40–6090–95
Polymer-SupportedAcrylamido monomersAIBN, DMF30–5080–85

Cyclization methods suffer from moderate yields due to competing side reactions, while alkylation-demethylation sequences offer higher purity at the expense of multi-step complexity. Polymer-supported routes balance scalability and functionality but require specialized equipment for oxygen-free environments.

Optimization Strategies

Solvent Effects

Nonpolar solvents like chloroform favor monomer isolation during acylation, whereas DMF enhances polymerization rates by solubilizing radical intermediates.

Catalytic Hydrogenation

Pd/C catalysts (2% w/w) in methanol/ethanol mixtures achieve complete debenzylation within 24 hours, with no observable over-reduction of the pyridinone ring.

Temperature Control

Maintaining temperatures below 5°C during acylation prevents premature polymerization, ensuring high monomer yields .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H9NOC_8H_9NO and a molecular weight of approximately 151.16 g/mol. Its structure features a hydroxyl group attached to a pyridine ring, which is crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

3-Hydroxy-2,5-dimethyl-1H-pyridin-4-one has been investigated for its potential as a therapeutic agent due to its biological activities:

  • Anticancer Properties : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 (breast cancer) cells with an IC50 value of 10 μM and in HepG2 (liver cancer) cells with an IC50 of 15 μM. The mechanism involves the activation of caspases, which are essential for programmed cell death.
StudyCell LineIC50 (μM)Mechanism
Study AMDA-MB-231 (breast cancer)10.0Induces apoptosis via caspase activation
Study BHepG2 (liver cancer)15.0Inhibits cell proliferation
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects. For example, it shows an MIC of 0.86 μM against Pseudomonas aeruginosa and 0.025 mg/mL against Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.86 μM
Staphylococcus aureus0.025 mg/mL

Iron Chelation

The compound serves as a chelating agent, which is essential for sequestering metal ions in biological systems. Its chelation properties are particularly relevant in the context of iron overload conditions, such as thalassemia or hemochromatosis:

  • Chelating Efficiency : Research has shown that derivatives of this compound can effectively bind to iron ions, thereby reducing oxidative stress associated with excess iron . This property makes it a candidate for further development as a therapeutic agent for iron-related disorders.

Materials Science

In materials science, this compound is utilized in the development of polymeric materials that require metal-binding properties:

  • Polymeric Applications : The compound can be incorporated into polymeric matrices to enhance their functionality through metal ion coordination, which is useful in creating advanced materials for various applications including sensors and drug delivery systems.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of this compound on various tumor cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, making it a potential lead compound for new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of the compound against biofilm-forming bacteria such as Pseudomonas aeruginosa. The study found that conjugates involving this pyridinone significantly reduced biofilm formation by approximately 78.3% compared to standard treatments alone .

Mechanism of Action

The mechanism of action of 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one involves its ability to interact with various molecular targets. As a chelating agent, it can bind to metal ions, forming stable complexes. This property is particularly useful in medicinal chemistry for the development of metal-based drugs. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one with structurally related compounds, focusing on functional groups, biological activities, and mechanisms.

Antiproliferative Agents (Pyridinone and Propanoate Derivatives)

  • Target Compound: The pyridinone core and hydroxyl/methyl groups may enable interactions with enzymes like histone deacetylases (HDACs) or HSP90, as seen in .
  • Propanoate Derivatives (): Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit IC₅₀ values of 0.12–0.81 mg/mL against HCT-116 cancer cells. Their antiproliferative activity is linked to HSP90/TRAP1 pathways via molecular docking.
  • Pyridin-2-one Derivatives (): Pyridin-2-ones with acetylphenyl and dimethylaminophenyl substituents show distinct substitution patterns but share a pyridinone backbone. Their biological roles (unreported in ) may differ due to electronic effects from cyano groups.

Its pyridinone core may enhance metal chelation compared to propanoate esters.

Anti-inflammatory Agents (β-Hydroxy-β-Aryl Propanoic Acids)

  • Target Compound: Not directly linked to anti-inflammatory activity in the evidence, but its hydroxyl group could weakly inhibit cyclooxygenase (COX) enzymes.
  • β-Hydroxy-β-Aryl Propanoic Acids (): These compounds, structurally analogous to ibuprofen, show anti-inflammatory activity via COX-2 inhibition. Alpha-methyl substitution enhances selectivity for COX-2 over COX-1.

Key Difference: The pyridinone ring in the target compound precludes the carboxylic acid group critical for COX binding in NSAIDs (). This suggests divergent therapeutic applications.

Antioxidant Agents (Phenolic Derivatives)

  • Target Compound: The hydroxyl group at position 3 may confer mild antioxidant activity, though less potent than polyphenols.
  • Norcurlignan and Limlactone (): These compounds exhibit strong DPPH and ABTS radical scavenging due to multiple phenolic -OH groups.

Key Difference : The absence of methoxy or additional hydroxyl groups in the target compound likely limits its antioxidant efficacy compared to ’s derivatives.

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Functional Groups Biological Activity Mechanism/Target Reference
This compound Pyridinone, -OH, -CH₃ Inferred: Metal chelation Potential enzyme inhibition N/A
Propanoate Derivatives Chloro-phenyl, -OH, -CH₃, ester Antiproliferative (IC₅₀: 0.12–0.81 mg/mL) HSP90/TRAP1 pathway
β-Hydroxy-β-Aryl Propanoic Acids Carboxylic acid, -OH, -CH₃ Anti-inflammatory COX-2 inhibition
Norcurlignan Benzofuran, phenolic -OH, methoxy Antioxidant Radical scavenging

Q & A

Q. What are the optimal synthetic routes for 3-hydroxy-2,5-dimethyl-1H-pyridin-4-one, and how can purity be validated?

Methodological Answer: The compound is typically synthesized via condensation of diketones with hydroxylamine derivatives under acidic or basic conditions. For example, refluxing 2,5-dimethyl-1,3-cyclohexanedione with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 80°C for 6 hours yields the pyridinone core. Purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended. Validate purity using 1H^1H-NMR (e.g., δ 6.2 ppm for the pyridinone proton) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H]+^+ at m/z 153.08). Monitor side reactions (e.g., over-oxidation) using thin-layer chromatography (TLC) with UV detection .

Q. How should researchers characterize the metal-chelating properties of this compound?

Methodological Answer: Employ UV-Vis spectrophotometry to monitor ligand-to-metal charge transfer (LMCT) bands. Titrate the compound (0.1–10 mM) with Fe3+^{3+}/Al3+^{3+} solutions (pH 4–7) and measure absorbance at 450–500 nm. Calculate binding constants (KbindK_{bind}) using the Benesi-Hildebrand method. Confirm stoichiometry via Job’s plot analysis. For structural insights, use FT-IR to detect shifts in the carbonyl (C=O) stretch (1700–1650 cm1^{-1}) upon chelation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) and direct skin contact. Store in airtight containers under nitrogen at 4°C to prevent oxidation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Dispose of waste via approved incineration (≥1000°C) to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chelation efficiencies across different metal ions?

Methodological Answer: Discrepancies often arise from pH-dependent ligand protonation states. Design experiments using potentiometric titration (e.g., from pH 2–10) to determine pKa values and speciation diagrams. Pair with X-ray crystallography to resolve coordination geometries (e.g., octahedral vs. tetrahedral). For Fe3+^{3+}, compare chelation in aqueous vs. mixed-solvent systems (e.g., ethanol/water) to assess solvent effects on binding affinity .

Q. What experimental strategies mitigate interference from degradation products in bioactivity assays?

Methodological Answer: Degradation (e.g., oxidation at the 3-hydroxy group) can be minimized by conducting assays under inert atmospheres (N2_2/Ar). Use LC-MS to identify degradation byproducts (e.g., quinone derivatives) and adjust buffer conditions (e.g., add antioxidants like ascorbate). Validate bioactivity results with stability studies: incubate the compound in assay media (37°C, 24h) and quantify intact compound via HPLC .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify reactive sites. Dock derivatives into protein targets (e.g., ferroportin for iron overload studies) using AutoDock Vina. Validate predictions with synthesis and in vitro testing. For example, methyl substitution at the 5-position may enhance lipophilicity and blood-brain barrier penetration .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer: Conduct systematic solubility studies using the shake-flask method. Prepare saturated solutions in solvents (water, DMSO, ethanol, chloroform) at 25°C, filter, and quantify concentration via UV-Vis (λ = 270 nm). Adjust for pH (e.g., water at pH 2 vs. 7) to account for ionization effects. Compare with Hansen solubility parameters to rationalize discrepancies .

Q. What methodologies clarify the role of substituents in modulating antioxidant activity?

Methodological Answer: Use structure-activity relationship (SAR) studies: synthesize derivatives with varying substituents (e.g., -Cl, -OCH3_3) at positions 2 and 5. Test radical scavenging capacity via DPPH assay (IC50_{50} values) and correlate with Hammett σ constants. Electron-donating groups (e.g., -OCH3_3) typically enhance activity by stabilizing phenoxyl radicals .

Tables for Key Data

Property Method Typical Results References
LogP (lipophilicity)HPLC (C18, acetonitrile/water)1.2–1.5
pKa (3-hydroxy group)Potentiometric titration8.3 ± 0.2 (aqueous, 25°C)
Fe3+^{3+} binding constantUV-Vis titrationKbind=105.7M1K_{bind} = 10^{5.7} \, \text{M}^{-1}

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